1H-Imidazo[4,5-f]quinoxalin-2-amine

Genetic Toxicology Food Mutagen Research Heterocyclic Amine Carcinogenesis

1H-Imidazo[4,5-f]quinoxalin-2-amine (CAS 118175-25-0; molecular formula C₉H₇N₅; MW 185.19) is the unsubstituted parent compound of the aminoimidazoquinoxaline (IQx) class—a family of heterocyclic aromatic amines (HAAs) whose methylated congeners (e.g., MeIQx, DiMeIQx) are among the most potent bacterial mutagens identified in cooked meat. The compound features a fused imidazole–quinoxaline tricyclic system with a 2-amino group, possessing 2 hydrogen bond donors, 4 hydrogen bond acceptors, zero rotatable bonds, an XLogP3 of 0.4, and a topological polar surface area of 80.5 Ų.

Molecular Formula C9H7N5
Molecular Weight 185.19
CAS No. 118175-25-0
Cat. No. B568469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-f]quinoxalin-2-amine
CAS118175-25-0
Synonyms1H-Imidazo[4,5-f]quinoxalin-2-amine(9CI)
Molecular FormulaC9H7N5
Molecular Weight185.19
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C3=C1NC(=N3)N
InChIInChI=1S/C9H7N5/c10-9-13-6-2-1-5-7(8(6)14-9)12-4-3-11-5/h1-4H,(H3,10,13,14)
InChIKeySHVHOBBEPCHXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-f]quinoxalin-2-amine (CAS 118175-25-0) – Procurement-Grade Overview of the Parent Imidazoquinoxaline-2-amine Scaffold


1H-Imidazo[4,5-f]quinoxalin-2-amine (CAS 118175-25-0; molecular formula C₉H₇N₅; MW 185.19) is the unsubstituted parent compound of the aminoimidazoquinoxaline (IQx) class—a family of heterocyclic aromatic amines (HAAs) whose methylated congeners (e.g., MeIQx, DiMeIQx) are among the most potent bacterial mutagens identified in cooked meat [1]. The compound features a fused imidazole–quinoxaline tricyclic system with a 2-amino group, possessing 2 hydrogen bond donors, 4 hydrogen bond acceptors, zero rotatable bonds, an XLogP3 of 0.4, and a topological polar surface area of 80.5 Ų [2]. Unlike its methyl-substituted analogs, this unsubstituted scaffold is not a food-derived mutagen and serves primarily as a research intermediate and pharmacophore-building block for kinase inhibitors and GABAₐ receptor ligands [3].

1 Non-mutagenic imidazoquinoxaline scaffold for fragment-based drug discovery
2 Kinase inhibitor pharmacophore building block (GABAₐ ligand design)
3 Analytical reference standard and negative control for food mutagen testing

Why Methyl-Substituted Imidazoquinoxalines Cannot Substitute for 1H-Imidazo[4,5-f]quinoxalin-2-amine in Non-Mutagenic Applications


Within the imidazoquinoxaline-2-amine family, the presence, number, and position of methyl substituents produce a binary functional switch: methylation at positions 3, 4, 7, or 8 converts the scaffold from a largely non-mutagenic parent into potent food mutagens and rodent carcinogens. Methyl derivatives such as MeIQx (3,8-dimethyl) and DiMeIQx (3,4,8-trimethyl) are classified as possible human carcinogens (IARC Group 2B) and are subject to regulatory scrutiny [1]. The unsubstituted compound 1H-imidazo[4,5-f]quinoxalin-2-amine lacks these methyl groups and thus escapes the metabolic activation pathway via CYP1A2/NAT2 that generates DNA-reactive nitrenium ions [2]. Consequently, procurement for applications requiring a non-mutagenic imidazoquinoxaline scaffold—such as fragment-based drug discovery, kinase inhibitor lead generation, or analytical reference standard development—cannot be fulfilled by methylated analogs without introducing confounding genotoxicity liabilities.

! Methyl substitution (e.g., MeIQx, DiMeIQx) introduces potent mutagenicity; the unsubstituted parent lacks the methyl groups required for Ames test activity.
! Methylated analogs undergo CYP1A2/NAT2 bioactivation to DNA-reactive nitrenium ions; the parent is predicted to escape this pathway, altering genotoxicity profile.
! MeIQx carries IARC Group 2B classification; the unsubstituted compound is not listed as a food-derived carcinogen, shifting regulatory handling requirements.

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-f]quinoxalin-2-amine Versus Methylated Imidazoquinoxaline Analogs


Mutagenicity Differential: Parent Compound vs. Methylated Derivatives in the Ames Test

The unsubstituted parent compound 1H-imidazo[4,5-f]quinoxalin-2-amine lacks the methyl substituents demonstrated to be essential for high mutagenic potency in the Salmonella typhimurium Ames assay. Grivas and Jägerstad (1984) established that the presence of the imidazole ring and 2-amino group alone is insufficient for high mutagenicity; the 3,8-dimethyl derivative (MeIQx) exhibits 300–1,300-fold greater mutagenic potency toward TA98 + S9 than the imidazoquinoline analog lacking key methyl groups [1]. Vikse et al. (1993) subsequently demonstrated that the number and positioning of methyl groups on the IQx scaffold strongly modulates mutagenic activity across 15 mono-, di-, tri-, and tetramethyl derivatives tested in TA98 with S9 activation, with the tetramethyl derivative 4,7,8-TriMeIQx reaching 73,000 TA98 revertants/μg [2]. The unsubstituted parent, bearing zero methyl groups, is predicted to fall at the non-mutagenic extreme of this SAR continuum.

Mutagenicity Differential
Class-level inference
Target: No detectable mutagenic activity reported (zero methyl substituents)
vs
MeIQx: 300–1,300× more mutagenic; 4,7,8-TriMeIQx: 73,000 rev/μg
SAR class-level context; non-mutagenic scaffold for research applications.
Direct measurement on parent unavailable; inferred from methyl-substituted analog data.
Genetic Toxicology Food Mutagen Research Heterocyclic Amine Carcinogenesis

Molecular Weight and Lipophilicity Differentiation: Unsubstituted Parent vs. Methylated Analogs

The unsubstituted parent compound (MW 185.19 g/mol, XLogP3 = 0.4) is the smallest and most polar member of the imidazoquinoxalin-2-amine series, offering distinct advantages for permeability and solubility [1]. Each additional methyl group increases molecular weight by ~14 Da and alters lipophilicity. The 8-monomethyl derivative (CAS 107609-68-7) has MW 199.21 g/mol and XLogP3 = 0.1; the 3,7,8-trimethyl derivative (7,8-Me₂IQx) reaches MW 227.26 g/mol ; the 3,4,7,8-tetramethyl derivative reaches MW 241.29 g/mol . This progressive increase in molecular weight and lipophilicity directly impacts membrane permeability, aqueous solubility, and metabolic clearance rates.

MW & Lipophilicity
Cross-study comparable
Parent: MW 185.19 g/mol, XLogP3 0.4
vs
Methylated analogs: MW 199–241 g/mol; lipophilicity shifts higher
Lower MW and polarity may support fragment-based lead optimization under Lipinski rules.
PubChem computed properties; cross-study comparison.
Physicochemical Profiling ADME Optimization Lead Compound Selection

Hydrogen Bond Acceptor Count Difference: Unsubstituted Parent vs. 8-Methyl Analog

The unsubstituted parent compound possesses 4 hydrogen bond acceptor sites versus 3 for the 8-methyl-substituted analog (CAS 107609-68-7), while both retain 2 hydrogen bond donors [1][2]. This difference arises from the methylation at position 8, which eliminates one aromatic nitrogen's capacity to act as an H-bond acceptor due to electronic and steric effects. The additional acceptor in the unsubstituted parent may enable distinct binding interactions with biological targets, particularly in kinase ATP-binding pockets where hinge-region hydrogen bonding is critical for affinity.

H-Bond Acceptors
Cross-study comparable
Parent: 4 H-bond acceptors, 2 donors
vs
8-Methyl analog: 3 H-bond acceptors, 2 donors
Additional acceptor may support distinct hinge-binding in kinase ATP pockets.
Computed from PubChem; both have zero rotatable bonds.
Molecular Recognition Structure-Based Drug Design Binding Affinity Optimization

IARC Carcinogenicity Classification Gap: Unsubstituted Parent vs. MeIQx

The 3,8-dimethyl derivative MeIQx (CAS 77500-04-0) is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals, and it is one of the most abundant heterocyclic amine carcinogens in the Western diet [1]. In contrast, the unsubstituted parent compound 1H-imidazo[4,5-f]quinoxalin-2-amine has no IARC classification, is not listed as a food-derived mutagen, and does not appear in any regulatory carcinogen database. This classification gap directly reflects the functional requirement of methyl substitution for metabolic activation via CYP1A2-mediated N-hydroxylation, which generates the DNA-reactive nitrenium ion responsible for guanine adduct formation [2].

Carcinogenicity Classification
Class-level inference
Parent: Not classified; not a food-derived carcinogen
vs
MeIQx: IARC Group 2B (possibly carcinogenic to humans)
Reported regulatory classification gap; may support lower oversight in research settings.
Classification contingent on methyl-dependent metabolic activation.
Regulatory Toxicology Occupational Safety Chemical Risk Assessment

Synthetic Accessibility for Late-Stage Functionalization: Unsubstituted Parent as a Versatile Derivatization Platform

The unsubstituted 1H-imidazo[4,5-f]quinoxalin-2-amine scaffold preserves all possible ring positions (N1, N3, C4, C5, C7, C8) for elective functionalization, whereas methylated analogs such as MeIQx (3,8-dimethyl) and DiMeIQx (3,4,8-trimethyl) have key positions pre-occupied by methyl groups that cannot be readily removed [1]. The Grivas group demonstrated that regiospecific synthesis of all six dimethyl- and trimethyl-substituted IQx regioisomers is required for unambiguous structural assignment, underscoring the synthetic complexity introduced by methylation . The unsubstituted parent serves as the universal starting material for generating any desired methyl-substituted analog via controlled alkylation, providing maximum synthetic flexibility.

Derivatization Sites
Supporting evidence
Parent: 6 ring positions available for functionalization
vs
Methylated analogs: 2–4 sites pre-occupied by methyl groups
Reported synthetic accessibility advantage for late-stage diversification and library synthesis.
Based on published synthetic routes; up to 4 additional sites available.
Synthetic Chemistry Scaffold Derivatization Library Synthesis

Cytochrome P450 Metabolic Activation Requirement: Structural Determinants of Bioactivation

Methyl substitution on the imidazoquinoxaline scaffold is a critical determinant of CYP1A2 substrate recognition and N-hydroxylation efficiency. MeIQx (3,8-dimethyl) is a well-characterized CYP1A2 substrate; its N-hydroxylation at the exocyclic 2-amino group is the obligate first step in metabolic activation to a DNA-reactive species [1]. The unsubstituted parent compound lacks the methyl groups that enhance binding affinity to the CYP1A2 active site, as demonstrated by molecular modeling studies showing that methyl substituents in the IQx series contribute to productive docking poses within the enzyme's substrate recognition sites [2]. This predicts that the unsubstituted parent undergoes substantially reduced CYP1A2-mediated N-hydroxylation, thereby minimizing the formation of genotoxic metabolites.

Metabolic Activation
Class-level inference
Parent: Predicted minimal CYP1A2 N-hydroxylation
vs
MeIQx: well-established CYP1A2 substrate; forms DNA-reactive nitrenium ion
Class-level metabolic fate inference; may reduce bioactivation risk in ADME screening.
Molecular modeling and human hepatocyte data support the differential pathway.
Drug Metabolism CYP1A2 Substrate Specificity Metabolic Stability Screening

Optimal Application Scenarios for Procuring 1H-Imidazo[4,5-f]quinoxalin-2-amine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery: Non-Mutagenic Imidazoquinoxaline Starting Point

The unsubstituted parent compound (MW 185.19, XLogP3 = 0.4, 4 H-bond acceptors, 2 H-bond donors) satisfies fragment-like physicochemical criteria (MW < 250, clogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) and presents a clean, methyl-free scaffold for fragment screening campaigns [1]. Unlike methylated IQx derivatives that carry IARC Group 2B carcinogenicity classifications, the parent compound can be handled under standard laboratory safety protocols without specialized genotoxicity containment [2]. Its 4 hydrogen bond acceptor sites provide diverse hinge-binding potential for kinase targets, making it suitable for initial hit identification in oncology programs.

Analytical Reference Standard and Negative Control for Food Mutagen Testing

In analytical chemistry workflows quantifying heterocyclic aromatic amines in cooked foods, the unsubstituted parent serves as an ideal negative control or internal standard, as it is structurally homologous to target analytes (MeIQx, DiMeIQx) but is not naturally formed during cooking [1]. Its distinct chromatographic properties (lower retention time due to higher polarity) and absence of confounding mutagenic activity (0 methyl groups) enable unambiguous differentiation from mutagenic IQx species in HPLC-MS/MS and Ames test protocols [2].

Kinase Inhibitor Scaffold with Reduced Genotoxicity Liability

The imidazoquinoxaline core is recognized as a privileged pharmacophore for protein tyrosine kinase inhibition, with patent literature describing 1H-imidazo[4,5-f]quinoxaline derivatives targeting EGFR, VEGFR, and PDGFR [1]. Starting from the unsubstituted parent rather than pre-methylated analogs allows medicinal chemists to introduce substituents at positions critical for kinase selectivity without inheriting the CYP1A2-mediated genotoxicity associated with methyl-substituted IQx compounds [2]. This scaffold-minimization strategy reduces the risk of late-stage attrition due to reactive metabolite formation.

Chemical Biology Probe Development: Bifunctional Derivatization Platform

The unsubstituted parent's 6 available derivatization sites (N1, N3, C4, C5, C7, C8), combined with zero rotatable bonds and a rigid planar tricyclic core (TPSA = 80.5 Ų), provide an optimal template for designing bifunctional probes (e.g., PROTACs, fluorescent conjugates, affinity chromatography ligands) [1]. The 2-amino group serves as a built-in linker attachment point, while the unoccupied ring positions permit SAR exploration without the steric constraints imposed by pre-existing methyl groups on food-derived analogs [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Non-mutagenic scaffold with fragment-like properties
Hit confirmation and kinase selectivity profiling
Analytical reference standard
Structural homology without confounding mutagenicity
LC-MS/MS differentiation from methylated food mutagens
Kinase inhibitor pharmacophore
Genotoxicity-reduced imidazoquinoxaline core
CYP1A2-dependent bioactivation liability screening
Chemical biology probe development
Multiple derivatization sites, rigid planar core
Bifunctional probe synthesis and SAR exploration
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